molecular formula C21H14BrNS B2679657 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole CAS No. 1965304-88-4

2-(4-Biphenyl)-4-(4-bromophenyl)thiazole

Cat. No.: B2679657
CAS No.: 1965304-88-4
M. Wt: 392.31
InChI Key: ZMMOZGMRGAOROV-UHFFFAOYSA-N
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Description

2-(4-Biphenyl)-4-(4-bromophenyl)thiazole is a novel, disubstituted thiazole derivative of significant interest in medicinal chemistry and materials science research. The compound features a thiazole core, a privileged scaffold in drug discovery, which is functionalized with biphenyl and bromophenyl moieties. These structural features are commonly associated with diverse biological activities and are key for developing new therapeutic and diagnostic agents . In pharmaceutical research, this compound serves as a valuable intermediate for designing and synthesizing potential bioactive molecules. Thiazole derivatives bearing similar halogenated and biphenyl substituents have demonstrated promising antimicrobial properties in preliminary screenings, showing activity against various bacterial and fungal strains . Furthermore, the structural motif of 4-(4-bromophenyl)thiazole has been identified as a key template in the synthesis of novel compounds evaluated for their anticancer activity, particularly against human breast adenocarcinoma cell lines (MCF7) . The biphenyl component is a well-known structure in materials science, often incorporated into organic light-emitting diodes (OLEDs) and other advanced materials . Researchers can utilize this high-purity compound to explore its photophysical properties, such as photoluminescence (PL) and electroluminescence (EL), for potential application in electronic devices . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-2-(4-phenylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNS/c22-19-12-10-17(11-13-19)20-14-24-21(23-20)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMOZGMRGAOROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with 4-biphenylamine in the presence of a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert solvent like toluene or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Biphenyl)-4-(4-bromophenyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The biphenyl group can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or Raney nickel are used in the presence of hydrogen gas.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include cyclohexyl derivatives of the original compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, facilitating the creation of novel compounds with tailored properties.

Biology

The compound is being studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Thiazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory and anticancer activities .

Medicine

In medicinal chemistry, this compound is investigated as a scaffold for drug development , particularly in designing new therapeutic agents targeting diseases such as Alzheimer's. It has shown promising results in inhibiting butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases .

Industry

In industrial applications, this compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Anticancer Activity

Research indicates that thiazole derivatives can exhibit significant anticancer properties. For instance, similar compounds have shown efficacy in inhibiting cell proliferation in cancer cell lines like HepG2 (human liver cancer cells). Studies have demonstrated that these compounds can induce G2/M phase arrest and apoptosis in cancer cells .

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties . Some studies suggest that this compound may inhibit bacterial growth effectively, making it a candidate for further exploration in treating infections .

Neuroprotective Effects

The compound's ability to inhibit BChE suggests potential neuroprotective effects , which could be beneficial in developing treatments for Alzheimer's disease. The IC50 values for related compounds indicate potent inhibitory effects compared to standard drugs like donepezil .

Case Studies

  • Inhibition of Butyrylcholinesterase : Studies have reported IC50 values ranging from 0.20 µM to 14.30 µM for related thiazole derivatives against BChE, indicating strong potential for neurodegenerative disease treatment .
  • Antimicrobial Efficacy : Research has shown that thiazole derivatives can effectively inhibit various bacterial strains, suggesting that this compound may also possess this capability .
  • Cytotoxicity Against HepG2 Cells : In vitro studies have demonstrated that certain thiazole derivatives induce apoptosis in HepG2 cells, highlighting their potential as anticancer agents .

Summary of Findings

The applications of this compound span multiple fields:

  • Neuroprotective Effects : Through inhibition of BChE.
  • Antimicrobial Properties : Effective against various bacterial strains.
  • Anticancer Potential : Inducing apoptosis and cell cycle arrest in cancer cells.

Mechanism of Action

The mechanism of action of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The biphenyl and bromophenyl groups can enhance its binding affinity and specificity towards these targets. The thiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

a. 4-(4-Bromophenyl)-2-(2-(dicyclopropylmethylene)hydrazinyl)thiazole (3c)

  • Structure : 4-(4-Bromophenyl) at position 4; hydrazinyl-dicyclopropylmethylene at position 2.
  • Synthesis: Yield of 44% in dichloromethane/methanol, melting point 139–140°C .
  • The biphenyl moiety likely increases steric bulk and lipophilicity, which may affect solubility and membrane permeability.

b. 2-[2-((4-(4-Cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-bromophenyl)thiazole (5)

  • Structure: 4-(4-Bromophenyl) at position 4; hydrazinyl-arylcyanophenoxy at position 2.
  • Synthesis : Yield of 88%, melting point 217–218°C .
  • In contrast, the biphenyl group in the target compound may contribute to π-π stacking interactions in biological targets.

c. 2-Amino-4-(4-biphenylyl)thiazole (CAS 2834-79-9)

  • Structure: 4-Biphenyl at position 4; amino group at position 2.
  • Molecular Weight : 252.33 g/mol .

Physicochemical Properties

Compound Substituents (Position 2/4) Melting Point (°C) Synthetic Yield LogP (Predicted)
2-(4-Biphenyl)-4-(4-bromophenyl)thiazole Biphenyl / 4-bromophenyl ~4.5*
3c Hydrazinyl / 4-bromophenyl 139–140 44% ~3.8
5 Hydrazinyl-arylcyanophenoxy / 4-bromophenyl 217–218 88% ~4.2
p5 N-(4-Bromobenzylidene) / 4-bromophenyl 62–64 69% ~4.7

*Estimated based on biphenyl (logP ~3.5) and bromophenyl (logP ~2.9) contributions.

Key Observations :

  • Bromophenyl groups at position 4 consistently lower melting points (e.g., 62–64°C for p5 ), likely due to reduced crystallinity.
  • Biphenyl groups increase molecular rigidity and lipophilicity, which may enhance blood-brain barrier penetration in neurological targets .

b. Enzyme Specificity

  • Compound 41g (4-(4-biphenyl)thiazole) : Demonstrates selective inhibition of HIV RNase H over DNA polymerase (SpI = 0.11), attributed to steric and electronic effects of the biphenyl group .
  • Comparison : The 4-bromophenyl group in the target compound could introduce halogen bonding with catalytic residues, modulating selectivity.

ADME and Toxicity Profiles

  • 4-(4-Bromophenyl) Derivatives : Show favorable ADME profiles with moderate aqueous solubility (e.g., compound p7: 0.23 Rf value ).
  • Safety : Brominated thiazoles (e.g., 6-(4-bromophenyl)imidazo[2,1-b]thiazole) require careful handling due to respiratory irritation risks .

Biological Activity

2-(4-Biphenyl)-4-(4-bromophenyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C18H14BrN
  • Molecular Weight : 340.21 g/mol
  • CAS Number : 1965304-88-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to engage in various interactions, such as:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as butyrylcholinesterase (BChE), which is significant in the context of neurodegenerative diseases like Alzheimer's disease. The IC50 values for related compounds have been reported between 0.20 µM and 14.30 µM, indicating potent inhibitory effects compared to standard drugs like donepezil .
  • Antimicrobial Activity : Thiazole derivatives often exhibit antibacterial properties. Some studies have demonstrated that similar compounds can inhibit bacterial growth effectively, suggesting that this compound may also possess this capability .

Anticancer Activity

Research indicates that thiazole derivatives can have significant anticancer properties. For instance, compounds structurally similar to this compound showed promising results in inhibiting cell proliferation in cancer cell lines such as HepG2 (human liver cancer cells). In vitro studies revealed that certain thiazole derivatives induced G2/M phase arrest and apoptosis in these cells .

Antioxidant Activity

The compound's potential as an antioxidant has also been explored. Studies measuring the DPPH and ABTS radical scavenging activities indicated that thiazole derivatives can effectively neutralize free radicals, which is essential for preventing oxidative stress-related damage .

Case Studies

  • Inhibition of Butyrylcholinesterase :
    • A study reported the synthesis of various thiazole derivatives, including those with biphenyl substitutions, demonstrating their ability to inhibit BChE with varying potency. The compound's structure was linked to its inhibitory activity, with modifications leading to enhanced effects .
  • Antimicrobial Efficacy :
    • Similar thiazole compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing superior antibacterial activity compared to conventional antibiotics like ampicillin and streptomycin .
  • Cytotoxicity Against HepG2 Cells :
    • In a detailed study, a related thiazole compound exhibited an IC50 of 0.62 µM against HepG2 cells, indicating strong cytotoxic effects and highlighting the potential for developing new anticancer agents based on this structural framework .

Summary of Findings

The biological activity of this compound suggests significant potential in various therapeutic areas:

  • Neuroprotective Effects : Through BChE inhibition.
  • Antimicrobial Properties : Effective against various bacterial strains.
  • Anticancer Potential : Inducing apoptosis and cell cycle arrest in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted bromoketones and thiosemicarbazides or thiourea derivatives. For example, a reflux in ethanol with glacial acetic acid as a catalyst is common, followed by purification via column chromatography or recrystallization . Reaction time (e.g., 4–6 hours) and solvent polarity significantly influence yield. Monitoring via TLC (e.g., Macherey-Nagel Polygram Sil G/UV254 plates) ensures intermediate formation .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

  • 1H/13C NMR : Essential for verifying substituent positions and aromatic proton environments. For instance, the biphenyl group shows distinct splitting patterns in the aromatic region .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving steric effects and verifying bond angles/distances .
  • Mass spectrometry : Confirms molecular weight (e.g., 279.16 g/mol for related bromophenyl-thiazoles) .

Q. How can researchers assess the purity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Additionally, melting point analysis and elemental composition verification (e.g., CHNS combustion analysis) ensure purity >95% .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the thiazole ring influence biological activity?

Substituent position and electronegativity directly modulate interactions with biological targets. For example:

  • 4-Biphenyl group : Enhances π-π stacking with hydrophobic enzyme pockets, improving potency (e.g., Spl = 0.11 for RNase H inhibition) .
  • 4-Bromophenyl group : Introduces steric bulk and electron-withdrawing effects, potentially altering binding kinetics . Comparative studies with fluorophenyl or nitrophenyl analogs are critical for structure-activity relationship (SAR) analysis .

Q. What methodologies resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral effects)?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for hepatocellular carcinoma) and control compounds .
  • Mechanistic profiling : Evaluate multiple pathways (e.g., TAM polarization inhibition vs. RT-associated enzyme modulation) .
  • Dose-response studies : Identify concentration-dependent effects, as suboptimal dosing may yield false negatives .

Q. How can computational modeling enhance the design of thiazole derivatives with improved pharmacokinetic properties?

  • Docking simulations : Predict binding affinity to targets like RNase H or TAM receptors using software such as AutoDock .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and bioavailability, guiding structural modifications (e.g., adding methyl groups for membrane permeability) .

Data Analysis and Experimental Design

Q. What strategies mitigate crystallographic data discrepancies in thiazole derivatives?

  • Twinned data refinement : Use SHELXE for high-resolution data to resolve overlapping reflections .
  • Temperature factors (B-factors) : Analyze thermal motion to distinguish disorder from experimental artifacts .

Q. How do researchers validate the role of this compound in inhibiting tumor-associated macrophage (TAM) polarization?

  • In vitro models : Co-culture assays with THP-1 macrophages and HCC cells, using flow cytometry to monitor M2 markers (CD206, IL-10) .
  • Gene silencing : CRISPR/Cas9 knockout of TAM-related genes (e.g., STAT6) to confirm compound specificity .

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